

Propamocarb-d7: A Technical Guide to Chemical Structure and Isotopic Purity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Propamocarb-d7**, a deuterated analog of the systemic fungicide Propamocarb. This document details its chemical structure, isotopic purity, and the analytical methodologies used for its characterization. **Propamocarb-d7** is primarily utilized as an internal standard in analytical chemistry, particularly in residue analysis of food and environmental samples using mass spectrometry.

Chemical Properties and Isotopic Labeling

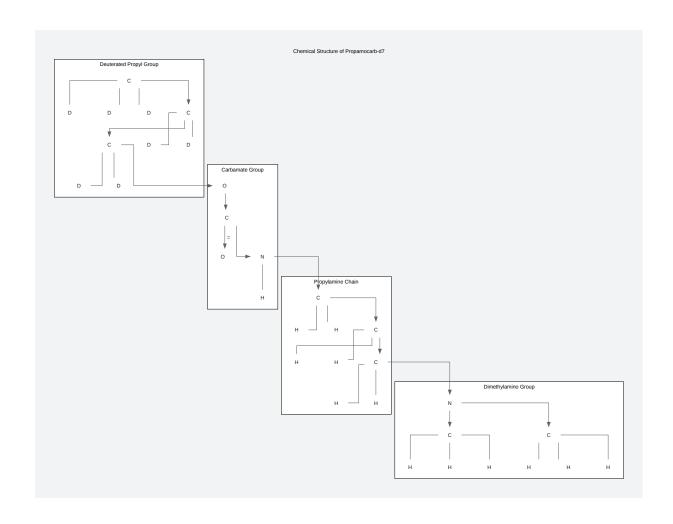
Propamocarb-d7 is structurally identical to Propamocarb, with the exception of seven hydrogen atoms on the O-propyl group being replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometric analyses.

Below is a summary of the key chemical properties for Propamocarb and its deuterated form.



Property	Propamocarb	Propamocarb-d7
IUPAC Name	propyl N-[3- (dimethylamino)propyl]carbam ate	propyl-d7 N-[3- (dimethylamino)propyl]carbam ate
Molecular Formula	C9H20N2O2	C ₉ H ₁₃ D ₇ N ₂ O ₂
Molecular Weight	188.27 g/mol	195.31 g/mol
CAS Number	24579-73-5	1398065-89-8
Typical Isotopic Purity	N/A	≥ 98 atom % D
Typical Chemical Purity	≥ 95%	≥ 98%





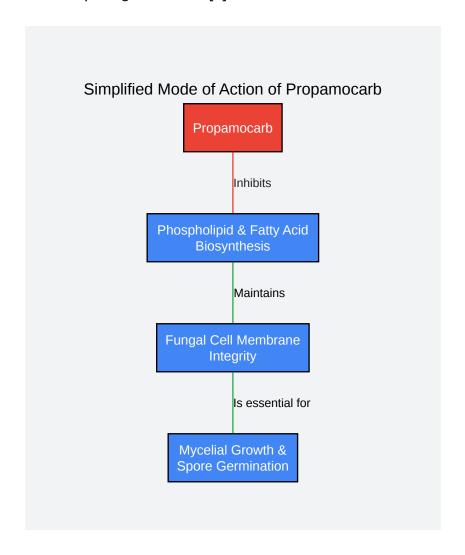
Click to download full resolution via product page

Caption: Chemical structure of **Propamocarb-d7**.



Mode of Action

Propamocarb is a systemic fungicide that is particularly effective against Oomycetes.[1] Its mode of action involves the inhibition of phospholipid and fatty acid biosynthesis, which are essential components of fungal cell membranes.[1][2] This disruption of lipid synthesis compromises the integrity of the cell membrane, leading to the inhibition of mycelial growth, sporangia formation, and spore germination.[2]



Click to download full resolution via product page

Caption: Simplified mode of action of Propamocarb.

Experimental Protocols



The characterization of **Propamocarb-d7**, particularly the determination of its isotopic and chemical purity, relies on sophisticated analytical techniques. The following sections detail the methodologies commonly employed.

Sample Preparation: QuEChERS Method

For the analysis of **Propamocarb-d7** in complex matrices such as fruits, vegetables, or soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.[3][4]

- Sample Homogenization: A representative sample is homogenized.
- Extraction: The homogenized sample is extracted with acetonitrile. A mixture of salts, typically magnesium sulfate and sodium acetate, is added to induce liquid-liquid partitioning and to buffer the sample.[3]
- Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile extract is cleaned up using d-SPE. This step involves adding a sorbent, such as primary secondary amine (PSA), to remove matrix interferences like organic acids, sugars, and pigments.[4]
- Analysis: The final cleaned extract is then ready for analysis by liquid chromatographytandem mass spectrometry (LC-MS/MS).

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of deuterated compounds.[5][6]

- Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used.
- Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
- Data Acquisition: Full-scan mass spectra are acquired over a relevant mass range.
- Data Analysis:
 - The isotopic cluster of the protonated molecule [M+H]+ is analyzed.



- The relative abundances of the isotopologs (e.g., d0 to d7) are measured.
- The isotopic purity is calculated based on the relative intensity of the fully deuterated (d7) isotopolog compared to the other isotopologs, after correcting for the natural isotopic abundance of carbon-13.[5][7]

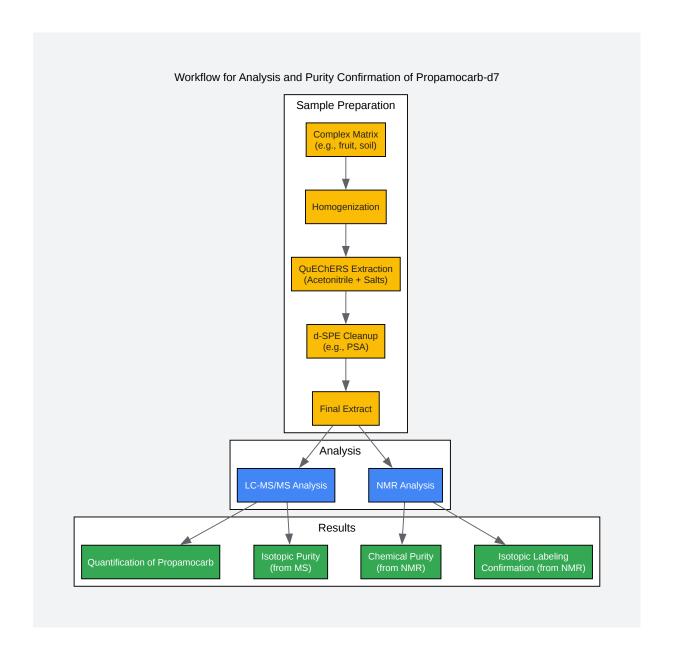
Isotopic and Chemical Purity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify isotopic and chemical purity.[6][8]

- ¹H NMR (Proton NMR):
 - The absence or significant reduction of signals corresponding to the protons on the Opropyl group confirms successful deuteration.
 - The presence of any residual proton signals in these positions can be used to calculate the degree of deuteration.
 - The chemical purity can be assessed by comparing the integral of the Propamocarb-d7 signals to those of any impurities.
- ²H NMR (Deuterium NMR):
 - This technique directly detects the deuterium nuclei, providing a spectrum of the deuterated positions.
 - Quantitative ²H NMR can be used to determine the isotopic abundance.[8]
- ¹³C NMR (Carbon-13 NMR):
 - The signals of carbon atoms bonded to deuterium are split into multiplets due to C-D coupling, confirming the location of the labels.



 Isotope effects on the chemical shifts can also provide information about the degree of deuteration.





Click to download full resolution via product page

Caption: General workflow for the analysis of **Propamocarb-d7**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Downy mildew solution: propamocarb hydrochloride HEBEN [hb-p.com]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H
 NMR + 2 H NMR PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Propamocarb-d7: A Technical Guide to Chemical Structure and Isotopic Purity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1531426#propamocarb-d7-chemical-structure-and-isotopic-purity]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com